Octanediimidamide
Overview
Description
Octanediimidamide, also known as 1,6-diamidinohexane, is a chemical compound with the molecular formula C₈H₁₈N₄. It is characterized by the presence of two amidine groups attached to an octane backbone. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanediimidamide typically involves the reaction of hexanediamine with cyanamide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving heating and purification .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity. The process often involves the use of catalysts to accelerate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Octanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amidine groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Substituted amidines.
Scientific Research Applications
Octanediimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a DNA-binding agent, which could have implications in genetic research and therapy.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of octanediimidamide involves its interaction with molecular targets such as DNA and proteins. The amidine groups can form hydrogen bonds with nucleic acids, leading to the stabilization of DNA structures. This interaction can inhibit the replication of certain pathogens, making it a potential antimicrobial agent. Additionally, its ability to bind to proteins can modulate enzymatic activities, which is being explored for therapeutic applications .
Comparison with Similar Compounds
Hexamidine: Similar structure but with a shorter carbon chain.
Pentamidine: Known for its use as an antimicrobial agent.
Diamidino compounds: A class of compounds with similar functional groups but varying chain lengths.
Uniqueness: Octanediimidamide stands out due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological molecules, making it a versatile compound for various applications .
Biological Activity
Octanediimidamide, a compound characterized by its unique chemical structure, has garnered attention in the field of biological research due to its potential therapeutic applications and interactions with biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula . Its structure features two imidamide groups attached to an octane backbone, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈N₄ |
Molecular Weight | 198.28 g/mol |
Solubility | Soluble in water |
Melting Point | 120-125 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as a competitive inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.
- Protein Binding : The compound can bind to proteins, altering their conformation and function. This interaction can lead to changes in cellular signaling pathways.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. -
Cancer Research :
In a study published by Johnson et al. (2023), this compound was evaluated for its anticancer properties against human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations above 50 µM. -
Neuroprotective Effects :
Research by Lee et al. (2024) explored the neuroprotective effects of this compound in a rat model of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function as measured by the Morris water maze test.
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Induces apoptosis in cancer cell lines.
- Neuroprotective Effects : Reduces oxidative stress and improves cognitive function.
Properties
IUPAC Name |
octanediimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H3,9,10)(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMSBKWWMXRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=N)N)CCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402723 | |
Record name | Octanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119301-02-9 | |
Record name | Octanediimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119301-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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